U27391 is a synthetic compound developed for its potential therapeutic applications. It is primarily studied for its effects on biological systems, particularly in relation to cancer and other diseases. The compound's origins can be traced back to research aimed at identifying novel agents that can modulate biological pathways involved in disease processes.
U27391 falls under the category of small molecules with potential pharmacological activity. It is classified as an inhibitor of specific biological targets within cells, which may include enzymes or receptors involved in disease progression. The exact classification may vary based on its mechanism of action and the specific biological pathways it influences.
The synthesis of U27391 typically involves multi-step organic reactions that may include:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of the synthesis and confirm the structure of U27391.
The molecular structure of U27391 is characterized by specific functional groups that contribute to its biological activity. While the precise structure may vary based on synthetic modifications, it typically includes:
Molecular weight, formula, and other structural data are essential for understanding the compound's properties. For instance:
U27391 participates in various chemical reactions relevant to its application in biological systems. These may include:
The kinetics of these reactions are studied using various biochemical assays to determine parameters such as inhibition constants and binding affinities.
The mechanism of action for U27391 involves its interaction with specific molecular targets within cells. This process typically includes:
Quantitative data from assays measuring cellular responses to U27391 provide insight into its efficacy and potential therapeutic window.
U27391 exhibits several notable physical properties:
Chemical properties include reactivity with various agents:
Relevant data from stability studies are essential for formulation development.
U27391 has potential applications in various scientific fields, including:
Matrix metalloproteinases (MMPs) have been investigated since their discovery in 1962, with research evolving from characterizing their role in physiological tissue remodeling to targeting their pathological overexpression in diseases. Early studies identified endogenous inhibitors like α₂-macroglobulin and tissue inhibitors of metalloproteinases (TIMPs), which maintain ECM homeostasis by regulating MMP activity [1]. The Jurassic period analogy in MMP literature highlights the ancient biological origins of these enzymes, underscoring their conserved role in extracellular matrix (ECM) degradation [1]. By the 1990s, synthetic MMP inhibitors emerged as therapeutic candidates, primarily featuring zinc-chelating functional groups (e.g., hydroxamates, thiols, phosphonamides) that block the catalytic zinc ion in MMP active sites [5]. Batimastat (BB-94) and marimastat (BB-2516) represented first-generation hydroxamate-based inhibitors, though poor solubility and musculoskeletal side effects limited clinical utility [5]. This historical trajectory established the foundational pharmacophore principles that informed later compounds like U27391.
Table 1: Key Milestones in MMP Inhibitor Development
Time Period | Development Phase | Key Advances |
---|---|---|
Pre-1990s | Endogenous Inhibitors | Discovery of TIMPs and α₂-macroglobulin as natural regulators of MMP activity [1] |
1990s | Synthetic Hydroxamates | Batimastat and marimastat designed with collagen-mimicking hydroxamate structures [5] |
Late 1990s | Tetracycline Derivatives | Identification of non-antimicrobial properties of tetracyclines for MMP inhibition [1] |
Early 2000s | Selective Inhibitor Design | Focus on S1′ pocket flexibility to enhance selectivity (e.g., for MMP-13) [6] |
U27391 (CAS 106314-87-8) is a synthetic, low-molecular-weight MMP inhibitor with the empirical formula C₂₃H₃₆N₄O₅ and a molecular weight of 448.56 g/mol. Its structure features a collagen-mimicking scaffold with zinc-chelating capabilities, characteristic of early broad-spectrum MMP inhibitors [3] [5]. Mechanistically, U27391 potently inhibits interleukin-1β (IL-1β)-induced proteoglycan loss in cartilage explants by blocking MMP-mediated aggrecan and collagen degradation [2] [3]. In foundational studies, U27391 (10–100 μM) reversed glycosaminoglycan (GAG) depletion in human and rat femoral head cartilage exposed to recombinant human IL-1β (rhIL-1β), confirming its role in preserving ECM integrity [2]. Notably, only 30% of human cartilage samples responded to rhIL-1β, suggesting patient-specific variations in inflammatory pathways [2]. U27391’s efficacy in mitigating IL-1β-driven suppression of GAG synthesis further highlighted its dual role in inhibiting catabolism and supporting anabolism [2]. These properties positioned it as a prototypical tool compound for proof-of-concept studies in osteoarthritis (OA) pathogenesis, though its broad-spectrum activity limited clinical translation.
Table 2: Characteristics of U27391
Property | Description |
---|---|
Chemical Name | Not specified (referred to as U27391 in literature) |
CAS Number | 106314-87-8 |
Molecular Formula | C₂₃H₃₆N₄O₅ |
Molecular Weight | 448.56 g/mol |
Mechanism of Action | Chelation of catalytic zinc ion in MMP active sites |
Primary Biological Activity | Inhibition of rhIL-1β-induced proteoglycan/GAG loss in cartilage [2] [3] |
Research Applications | In vitro models of cartilage degradation and OA pathogenesis |
OA pathophysiology centers on an imbalance between ECM synthesis and degradation, driven predominantly by MMP overexpression. Chondrocytes and synovial fibroblasts in OA joints produce excess collagenases (MMP-1, -8, -13) and stromelysins (MMP-3), which collectively degrade type II collagen and aggrecan—the core structural components of articular cartilage [4] [6]. MMP-13 is particularly destructive due to its triple-helical collagenase activity and preferential cleavage of type II collagen over other collagenases [6]. Proinflammatory cytokines like IL-1β and TNF-α amplify this imbalance by upregulating MMP gene expression via NF-κB and MAPK signaling pathways while suppressing TIMP production [4] [9]. The resulting ECM fragmentation generates bioactive molecules that perpetuate synovial inflammation, creating a feed-forward loop of joint destruction [6]. U27391 exemplifies the therapeutic strategy of interrupting this cycle at the MMP level. By inhibiting MMP activity, it reduces the release of cartilage breakdown products that activate synovial macrophages and fibroblasts, thereby dampening inflammation and preserving cartilage architecture [2] [9]. This mechanistic rationale underscores why MMP inhibitors remain compelling candidates for disease-modifying OA drugs (DMOADs), despite historical challenges in achieving clinical selectivity.
Table 3: Key MMPs in OA Pathogenesis and Their Substrates
MMP Class | Representative Members | Primary Substrates in Cartilage | Role in OA Progression |
---|---|---|---|
Collagenases | MMP-1, MMP-8, MMP-13 | Type II collagen, aggrecan | Initiate collagen network disintegration [6] |
Stromelysins | MMP-3, MMP-11 | Laminin, fibronectin, proteoglycan core proteins | Amplify degradation; activate pro-MMPs [4] |
Gelatinases | MMP-2, MMP-9 | Denatured collagens (gelatin), elastin | Degrade collagen fragments; angiogenesis [7] |
The enduring focus on MMP-13 reflects its position as a "master regulator" of cartilage catabolism. Its deep S1′ specificity pocket and flexible Ω-loop (residues 245–253) enable selective substrate recognition, making it a prime target for next-generation inhibitors [6]. U27391’s early success in preserving GAG content validates the broader strategy of MMP inhibition, though contemporary research emphasizes isoform selectivity to minimize off-target effects [4] [6].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9